molecular formula C12H12O2 B1170141 FOOD YELLOW NO. 4 ALUMINUM LAKE CAS No. 12227-69-9

FOOD YELLOW NO. 4 ALUMINUM LAKE

Cat. No. B1170141
CAS RN: 12227-69-9
InChI Key:
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Description

Synthesis Analysis

The synthesis of aluminum lakes, such as FOOD YELLOW NO. 4 ALUMINUM LAKE, involves a process where the dye is precipitated with aluminum salts to form an insoluble pigment. A study by Tsuji et al. (2001) describes the preparation of HPLC test solutions for organic impurities in aluminum lakes of food dyes, highlighting the complexities involved in their synthesis and analysis due to the presence of aluminum (Tsuji et al., 2001).

Molecular Structure Analysis

The molecular structure of aluminum lake pigments includes the dye molecule adsorbed onto the surface of aluminum hydroxide particles. The structure and behavior of these complexes are crucial for their stability and color properties. Yuan et al. (2019) investigated the formation mechanism of indigo carmine-aluminum hydroxide lakes, providing insights into the molecular interactions and adsorption processes that define the molecular structure of these pigments (Yuan et al., 2019).

Chemical Reactions and Properties

Aluminum lakes undergo various chemical reactions depending on their environment. The interaction of aluminum lake dyes with different agents can influence their stability and color. Zhang et al. (2014) developed a novel analytical method for analyzing tartrazine aluminum lake and sunset yellow aluminum lake, which could potentially apply to this compound, demonstrating their chemical properties and reactions in foods (Zhang et al., 2014).

Physical Properties Analysis

The physical properties of this compound, such as solubility, stability under various conditions, and color characteristics, are determined by its molecular structure and the nature of the aluminum lake. Research by Yang et al. (2011) on the determination of aluminum lake dyes in chewing gum underscores the importance of understanding these properties for their application in food products (Yang et al., 2011).

Chemical Properties Analysis

The chemical properties of this compound are influenced by its composition and structure. Studies on the complexation, stability, and behavior of aluminum lake dyes contribute to our understanding of their chemical properties. For example, the work by Amat et al. (2010) on the complexation of apigenin in weld lake provides insight into the chemical interactions that could be relevant to the behavior of this compound (Amat et al., 2010).

Scientific Research Applications

Analysis in Food Products

Food Yellow No. 4 Aluminum Lake is widely analyzed in various food products. For instance, a study demonstrated a method for the simultaneous determination of five food aluminum lake dyes, including this compound, in chewing gum. The method involved extraction, purification, and high-performance liquid chromatography (HPLC) with a photodiode array detector, highlighting the importance of accurately measuring these dyes in food products (Yang, Yin, & Shao, 2011).

Dispersion and Performance in Products

The dispersion and performance characteristics of this compound have also been studied. One study investigated the dispersion and performance of tartrazine aluminum lake in various water-based resins to form dispersive systems for use in ink and paint, specifically targeting food or drug packaging, toys, and decorative materials. The study focused on particle size, color characteristics, and stability of the dispersive systems (Leng et al., 2011).

Environmental and Health Aspects

Research has also explored the environmental and health implications of aluminum lakes. A systematic review discussed the potential health risks associated with exposures to metallic and nanoscale aluminum, including aluminum lakes, in pharmaceuticals, occupational settings, and consumer products. The review stressed the importance of considering physical and chemical forms of aluminum in relation to its uptake, accumulation, and systemic bioavailability, thereby highlighting the need for thorough risk assessments of these substances (Willhite et al., 2014).

Future Directions

For more detailed information, you can refer to the provided references . If you have any specific questions or need further clarification, feel free to ask!

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for FOOD YELLOW NO. 4 ALUMINUM LAKE involves the reaction of a diazonium salt with a coupling component in the presence of aluminum hydroxide.", "Starting Materials": [ "4-aminoazobenzene", "Aluminum hydroxide", "Sulfuric acid", "Sodium nitrite", "Hydrochloric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Diazotization: 4-aminoazobenzene is dissolved in sulfuric acid and cooled to 0-5°C. Sodium nitrite is added to the solution, followed by hydrochloric acid to maintain the pH at 2-3. The resulting diazonium salt is then isolated by filtration.", "Coupling: The diazonium salt is added to a solution of the coupling component in the presence of aluminum hydroxide. The pH is adjusted to 6-7 using sodium hydroxide. The resulting precipitate is filtered and washed with water.", "Drying: The precipitate is dried at a temperature of 60-70°C to obtain FOOD YELLOW NO. 4 ALUMINUM LAKE." ] }

CAS RN

12227-69-9

Molecular Formula

C12H12O2

Molecular Weight

0

Origin of Product

United States

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